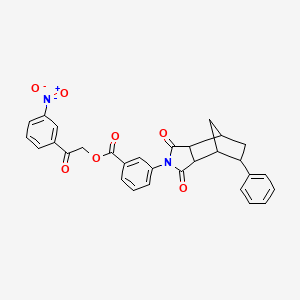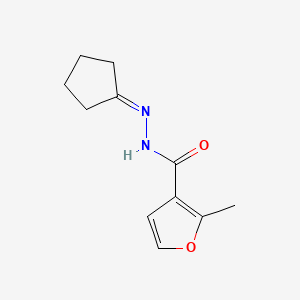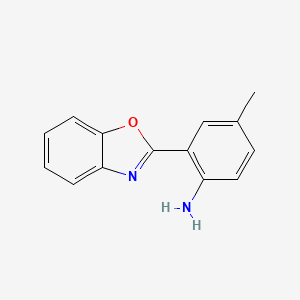![molecular formula C31H25N3O5 B12458636 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12458636.png)
2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrophenyl group, a dimethylpyrrol group, and a quinoline carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the nitrophenyl intermediate: The starting material, 3-nitrobenzaldehyde, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the nitrophenyl intermediate.
Synthesis of the dimethylpyrrol intermediate: 2,5-Dimethylpyrrole is synthesized through the reaction of 2,5-hexanedione with ammonia or an amine under acidic conditions.
Coupling reaction: The nitrophenyl intermediate is then coupled with the dimethylpyrrol intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.
Cyclization and esterification: The final step involves cyclization and esterification reactions to form the quinoline carboxylate moiety, resulting in the formation of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and pyrrole moieties.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline or pyrrole derivatives.
Hydrolysis: Formation of carboxylic acid and alcohol.
Applications De Recherche Scientifique
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used in chemical biology to study the effects of small molecules on biological systems and to develop new chemical tools for research.
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group may participate in electron transfer reactions, while the quinoline and pyrrole moieties can interact with hydrophobic pockets in proteins. These interactions can lead to changes in the activity of the target proteins, affecting various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate: shares structural similarities with other quinoline and pyrrole derivatives, such as:
Uniqueness
The uniqueness of 2-(3-nitrophenyl)-2-oxoethyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and quinoline moieties allows for diverse interactions with biological targets, making it a versatile compound for various research applications.
Propriétés
Formule moléculaire |
C31H25N3O5 |
|---|---|
Poids moléculaire |
519.5 g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H25N3O5/c1-19-7-14-28-26(15-19)27(31(36)39-18-30(35)23-5-4-6-25(16-23)34(37)38)17-29(32-28)22-10-12-24(13-11-22)33-20(2)8-9-21(33)3/h4-17H,18H2,1-3H3 |
Clé InChI |
YPFOCPPVXLISIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)N5C(=CC=C5C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-{4-methyl-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}phthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B12458553.png)
![3-({4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B12458563.png)
![3-Chloro-N-[(1S,2S)-2-(3-chloro-6-methoxy-1-benzothiophene-2-amido)cyclohexyl]-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B12458567.png)

![7-[2-hydroxy-3-(naphthalen-1-yloxy)propyl]-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12458576.png)


![2-[3-(3,4-Dimethylbenzoyl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B12458599.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methylphenyl)glycinamide](/img/structure/B12458611.png)

![1-[2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12458614.png)

![1,1'-[(2,5-dimethoxybenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B12458621.png)
![[2,4-Dibromo-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B12458626.png)
